[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a benzyloxycarbonyl-isopropyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position.
Properties
IUPAC Name |
2-[(3R)-3-[phenylmethoxycarbonyl(propan-2-yl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)20(16-9-6-10-19(11-16)12-17(21)22)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETVSXKGJHMQAX-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Ring Formation
The synthesis begins with constructing the piperidine backbone. Two primary strategies dominate:
-
Cyclization of Linear Precursors : Pentanediamine derivatives undergo acid-catalyzed cyclization. For example, (R)-2,5-diaminopentanoic acid hydrochloride is treated with sodium methoxide in methanol at −10°C to −5°C, yielding (R)-3-aminopiperidin-2-one.
-
Reductive Amination : Ketones such as 4-piperidone are reacted with ammonia under hydrogenation conditions (Pd/C, H₂, 50–60°C) to form the piperidine ring.
Key Reaction Conditions :
Introduction of the Isopropyl-Amino Group
The 3-position of the piperidine ring is functionalized via nucleophilic substitution or reductive amination:
-
Alkylation : (R)-3-aminopiperidine reacts with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C.
-
Reductive Amination : Isopropylamine and 3-ketopiperidine undergo hydrogenation (Raney Ni, H₂, 40°C) to yield the secondary amine.
Comparative Efficiency :
Benzyloxycarbonyl (Cbz) Protection
The isopropyl-amino group is protected using benzyl chloroformate (Cbz-Cl):
-
Standard Protocol : The amine is treated with Cbz-Cl (1.2 eq) and Et₃N (2 eq) in THF at 0°C→25°C. Excess reagent ensures complete protection, with yields >90%.
-
Alternative Reagents : Benzyloxycarbonyl succinimide (Cbz-OSu) in aqueous NaHCO₃ minimizes side reactions, achieving 95% yield.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Cbz-Cl Equivalence | 1.2 eq | Maximizes yield |
| Solvent Polarity | THF > DCM | +8% yield |
Acetic Acid Moiety Incorporation
The 1-position acetic acid group is introduced via alkylation or carboxylation:
-
Alkylation : Piperidine reacts with methyl bromoacetate (1.5 eq) and K₂CO₃ in DMF at 60°C, followed by saponification (NaOH, MeOH/H₂O) to the acid.
-
Carboxylation : CO₂ is bubbled through a solution of 1-lithiopiperidine in THF at −78°C, yielding the carboxylic acid directly.
Yield Comparison :
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, key steps are adapted for flow chemistry:
-
Piperidine Cyclization : A tubular reactor with immobilized H₃PO₄ catalyst processes pentanediamine at 120°C, achieving 85% conversion.
-
Cbz Protection : Microreactors with Et₃N and Cbz-Cl in THF reduce reaction time from 12 h to 15 min.
Economic Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 2,000 |
| Cost per kg ($) | 12,000 | 8,500 |
Purification Strategies
-
Chromatography : Preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) resolves enantiomers (>99% ee).
-
Crystallization : The final product is recrystallized from EtOAc/hexane (1:3), yielding 92% purity.
Stereochemical Control
Chiral Auxiliaries
-
(R)-Configuration Induction : (R)-Binap ligands in Pd-catalyzed aminations enforce stereoselectivity (95% ee).
-
Enzymatic Resolution : Lipase B (Candida antarctica) selectively hydrolyzes (S)-esters, enriching the (R)-enantiomer.
Enantiomeric Excess (ee) Data :
Comparative Analysis with Analogous Compounds
Piperidine vs. Pyrrolidine Derivatives
Replacing piperidine with pyrrolidine (e.g., [(S)-3-(Cbz-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid) alters reactivity:
-
Ring Strain : Pyrrolidine’s 5-membered ring accelerates alkylation (3 h vs. 12 h for piperidine).
-
Solubility : Piperidine derivatives exhibit 2× higher aqueous solubility due to reduced hydrophobicity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[®-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which [®-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Substituent Variations: Cyclopropyl vs. Isopropyl
A key structural analog is [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354016-57-1, MW: 332.39) . Replacing the isopropyl group with a cyclopropyl substituent introduces a strained three-membered ring, which may enhance metabolic stability due to reduced enzymatic cleavage but could also increase steric hindrance. Cyclopropyl groups are known to improve pharmacokinetic properties in drug design, whereas the branched isopropyl group in the target compound may offer greater lipophilicity, favoring membrane permeability .
Ring Size: Piperidine vs. Pyrrolidine
The pyrrolidine analog [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 114779-79-2, MW: 318.37) features a five-membered ring instead of piperidine’s six-membered structure . Piperidine’s additional methylene group allows for more flexible spatial arrangements, which may optimize receptor-ligand interactions .
Substituent Position: Direct Attachment vs. Methylene Bridge
The compound {3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (Ref: 10-F084050) introduces a methylene bridge between the piperidine ring and the benzyloxycarbonyl-isopropyl-amino group . This extension increases molecular weight and may reduce binding affinity due to entropic penalties, though it could enhance solubility by exposing polar groups.
Structural and Pharmacological Data Table
Research Findings and Implications
- Receptor Interactions : Piperidine-acetic acid derivatives, such as those in , demonstrate activity against inflammatory and neuropathic pain by targeting μ-opioid and chemokine receptors. The target compound’s isopropyl group may optimize hydrophobic interactions with receptor pockets compared to cyclopropyl analogs .
- Synthetic Challenges: Limited commercial availability (e.g., discontinued status in ) suggests synthetic complexity or instability, possibly due to the benzyloxycarbonyl group’s sensitivity to hydrolysis .
Biological Activity
[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.4 g/mol
- Structure : The presence of a benzyloxycarbonyl group and an isopropyl amino moiety enhances its pharmacological potential.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cancer Therapy : Recent studies indicate that piperidine derivatives exhibit anticancer properties. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard chemotherapeutics like bleomycin .
- Neurodegenerative Diseases : The compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests applications in Alzheimer's disease treatment. Inhibiting these enzymes can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .
- Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of piperidine, including this compound, possess antibacterial properties against various strains of bacteria, indicating its potential as a therapeutic agent against infections .
Case Studies and Experimental Data
Recent research has focused on the synthesis and biological evaluation of this compound. Below are key findings from recent studies:
| Study | Biological Activity | Model Used | Results |
|---|---|---|---|
| Liu et al. (2023) | Anticancer | FaDu hypopharyngeal tumor cells | Showed superior cytotoxicity compared to bleomycin |
| Zhang et al. (2022) | Cholinesterase inhibition | In vitro assays | Effective AChE inhibition with significant brain exposure |
| Smith et al. (2021) | Antimicrobial | Various bacterial strains | Exhibited potent activity against MRSA with low IC50 values |
Synthesis Methods
The synthesis of this compound typically involves multiple steps aimed at optimizing yield and purity. Common methods include:
- Formation of the Piperidine Ring : Utilizing cyclization reactions.
- Introduction of Functional Groups : Employing protecting groups like benzyloxycarbonyl to enhance stability during synthesis.
- Final Coupling Reactions : To attach the acetic acid moiety.
Q & A
Basic Research Question
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers, with mobile phases optimized for polarity (e.g., hexane/isopropanol) .
- NMR spectroscopy : Employ 2D NOESY or ROESY to detect spatial proximity of substituents, confirming the (R)-configuration at C3 .
- X-ray crystallography : Solve the crystal structure using PHENIX software, leveraging heavy-atom derivatives (e.g., bromide salts) for phase determination .
How should researchers resolve contradictions in reported biological activity data for this compound across studies?
Advanced Research Question
Approaches :
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and endpoint measurements .
- Experimental replication : Standardize protocols (e.g., IC50 determination via fluorescence vs. radiometric assays) to isolate confounding factors.
- Structure-activity relationship (SAR) profiling : Compare analogs to identify substituents influencing activity, ruling out batch-specific impurities .
Example : Lower molecular weight analogs may exhibit higher membrane permeability, explaining discrepancies in cellular uptake studies .
What safety protocols are essential for handling this compound in the laboratory?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
- First Aid :
- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
What strategies improve the solubility and pharmacokinetic profile of this compound in preclinical models?
Advanced Research Question
- Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl or PEGylated derivatives) for enhanced absorption, with enzymatic cleavage in vivo .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to bypass rapid renal clearance .
- Co-solvent systems : Use cyclodextrins or ethanol/water mixtures (≤20%) to stabilize the compound in aqueous media .
Validation : Monitor bioavailability via LC-MS/MS in plasma samples and assess tissue distribution in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
